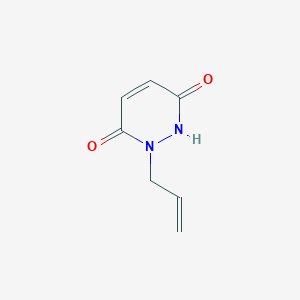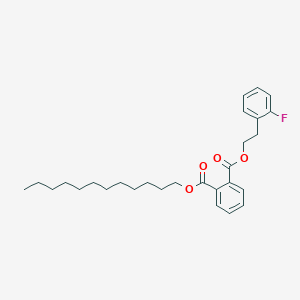
Dodecyl 2-Fluorophenethyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-Fluorophenethyl Phthalate is a chemical compound derived from phthalic acid. It is known for its environmental toxicity and is used as a building block in various chemical syntheses. The compound has a molecular weight of 456.59 and a molecular formula of C28H37FO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-Fluorophenethyl Phthalate typically involves the esterification of phthalic acid with dodecyl alcohol and 2-fluorophenethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 2-Fluorophenethyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom in the phenethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 2-Fluorophenethyl Phthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its effects on biological systems due to its environmental toxicity.
Medicine: Investigated for potential therapeutic applications and toxicological studies.
Industry: Utilized in the production of plasticizers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Dodecyl 2-Fluorophenethyl Phthalate involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The compound is known to affect the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by dysregulating hormone levels and interfering with nuclear receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl Phthalate (DEP)
- Dimethyl Phthalate (DMP)
- Di-n-butyl Phthalate (DBP)
- Butyl Benzyl Phthalate (BBP)
- Di(2-ethylhexyl) Phthalate (DEHP)
Uniqueness
Dodecyl 2-Fluorophenethyl Phthalate is unique due to the presence of the fluorine atom in the phenethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other phthalates.
Propiedades
Fórmula molecular |
C28H37FO4 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
1-O-dodecyl 2-O-[2-(2-fluorophenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H37FO4/c1-2-3-4-5-6-7-8-9-10-15-21-32-27(30)24-17-12-13-18-25(24)28(31)33-22-20-23-16-11-14-19-26(23)29/h11-14,16-19H,2-10,15,20-22H2,1H3 |
Clave InChI |
ZMBZVYWPIXLXQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


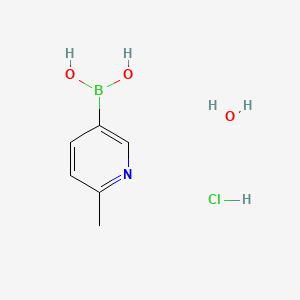
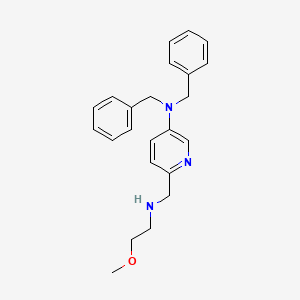
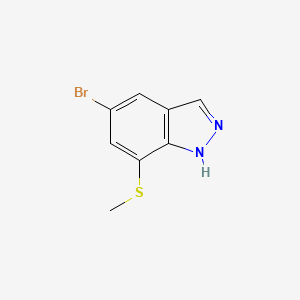
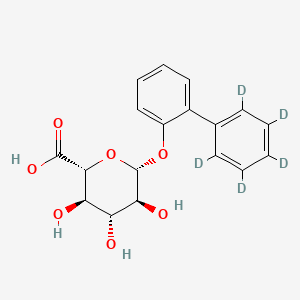
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
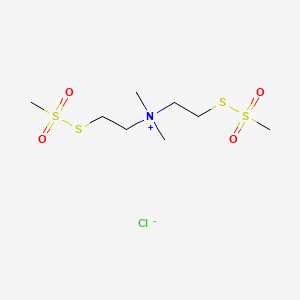
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
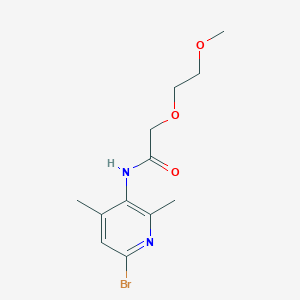
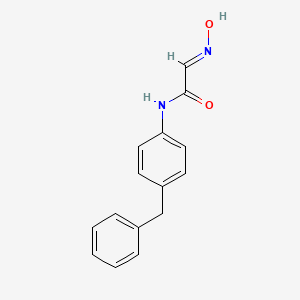
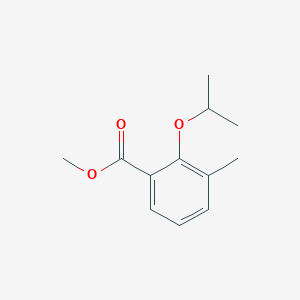
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
